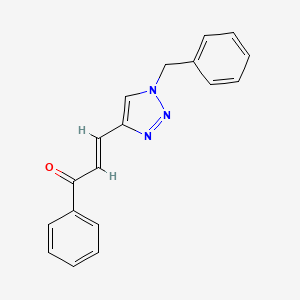![molecular formula C20H18N2O2 B6463181 2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549056-68-8](/img/structure/B6463181.png)
2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one, commonly referred to as NPAE, is a compound that has been studied for its potential applications in scientific research. It is a derivative of naphthalene and is composed of a pyrazole ring system with a naphthalene group. NPAE has been shown to have various biochemical and physiological effects, and its synthesis method and mechanism of action have been studied.
Wissenschaftliche Forschungsanwendungen
NPAE has been studied for its potential applications in scientific research, particularly in the fields of organic chemistry and biochemistry. It has been used as a starting material for the synthesis of various compounds, such as aryl pyrazoles, pyridines, imidazoles, and triazoles. It has also been studied as a potential inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Wirkmechanismus
NPAE has been studied for its mechanism of action, which is thought to involve the inhibition of certain enzymes. Specifically, it is thought to inhibit the activity of COX-2, which is involved in inflammation and cancer. Inhibition of COX-2 activity by NPAE has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
NPAE has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation and cancer. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
NPAE has several advantages for use in lab experiments. It is a relatively stable compound, which makes it suitable for use in a variety of experiments. In addition, it can be easily synthesized, which makes it a useful starting material for the synthesis of other compounds. However, it also has some limitations. For example, it is not soluble in water, which makes it difficult to use in some experiments.
Zukünftige Richtungen
NPAE has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of certain enzymes, such as COX-2, which is involved in inflammation and cancer. In addition, its antioxidant and anti-inflammatory properties may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease. Further research is needed to explore the potential therapeutic applications of NPAE and to develop new methods for its synthesis. Other potential future directions include the study of its mechanism of action and the development of new derivatives of NPAE with improved properties.
Synthesemethoden
NPAE can be synthesized through a three-step reaction. The first step involves the reaction of naphthalene-1-carbaldehyde with 2-amino-4-methylpyridine in the presence of a base, such as potassium carbonate, to form a Schiff base. This is followed by the cyclization of the Schiff base with ethyl acetoacetate in the presence of an acid, such as hydrochloric acid, to form a pyrazole ring system. Finally, the pyrazole ring system is treated with a base, such as sodium hydroxide, to form the desired NPAE compound.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(12-16-6-3-5-15-4-1-2-7-19(15)16)22-13-18(14-22)24-17-8-10-21-11-9-17/h1-11,18H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXFOWBNYMFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dichlorophenyl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6463099.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-methyl-N-(3-phenylpropyl)acetamide](/img/structure/B6463100.png)
![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indazole](/img/structure/B6463102.png)
![2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463105.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463110.png)

![2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463135.png)
![2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463141.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B6463144.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463152.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6463161.png)
![4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6463173.png)
![ethyl 5,8-difluoro-1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463178.png)
![2-(1H-indol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463182.png)